Methyl 2-bromo-6-(trifluoromethyl)isonicotinate
Description
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Properties
IUPAC Name |
methyl 2-bromo-6-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-5(8(10,11)12)13-6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCINWPLRLUFEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Crystal Engineering of Trifluoromethyl-Substituted Bromo-Pyridines: Structural Insights & Halogen Bonding Networks
Executive Summary
The structural characterization of trifluoromethyl-substituted bromo-pyridines represents a critical intersection between organic synthesis, solid-state physics, and medicinal chemistry. These scaffolds are not merely intermediates; they are "privileged structures" in drug discovery, where the
This technical guide dissects the crystallographic architecture of these compounds, focusing on the interplay between the electron-withdrawing trifluoromethyl group and the polarizability of the bromine substituent. It provides actionable protocols for their synthesis, crystallization, and X-ray diffraction (XRD) analysis, designed for researchers optimizing solid-state properties for pharmaceutical applications.[1]
Molecular Architecture & Electronic Properties
To understand the crystal packing of these derivatives, one must first analyze the electronic distribution driven by the substituents.
The "Sigma-Hole" Phenomenon
The defining feature of bromo-pyridines in the solid state is the halogen bond (XB) . The bromine atom is not uniformly negative.[2][3][4][5]
-
Anisotropic Charge Distribution: The electron-withdrawing nature of the pyridine ring, amplified significantly by the
group, pulls electron density away from the bromine atom along the C-Br bond axis. -
The
-hole: This creates a localized region of positive electrostatic potential (the -hole) on the tip of the bromine, collinear with the C-Br bond. -
Implication: The bromine acts as a Lewis acid (XB donor), interacting strongly with Lewis bases (XB acceptors), most notably the pyridine nitrogen of a neighboring molecule.[4]
Electronic Synergy:
The
Synthesis and Crystallogenesis Protocols
Obtaining diffraction-quality crystals of trifluoromethyl-bromo-pyridines (e.g., 2-bromo-5-(trifluoromethyl)pyridine) is challenging due to their typically low melting points (
Synthesis of the Core Scaffold
Target: 2-bromo-5-(trifluoromethyl)pyridine.[6][7][8]
Rationale: This isomer illustrates the specific regiochemical impact of the
Protocol:
-
Precursor: Start with 2-amino-5-(trifluoromethyl)pyridine.
-
Diazotization-Bromination: Treat with sodium nitrite (
) in hydrobromic acid ( ) at C. -
Sandmeyer-type Substitution: The diazonium intermediate is displaced by bromide.
-
Purification: Steam distillation is preferred over column chromatography to isolate the volatile solid.
Crystallization Workflow
Standard evaporation often yields amorphous films or microcrystalline powders. A Sublimation-Assisted or Low-Temperature approach is required.
Optimized Crystallization Protocol
-
Solvent Selection: Use a non-polar solvent (Pentane or Hexane) to encourage dipole-dipole stacking, or a slightly polar solvent (Dichloromethane/Pentane 1:3) to facilitate solubility.
-
Seeding: Create a saturated solution at
C. Cool slowly to C. -
Vapor Diffusion: Place a vial of the pyridine solution (in DCM) inside a larger jar containing pentane. Cap tightly.
-
Harvesting: Crystals must be harvested cold and mounted immediately in cryo-oil to prevent sublimation or melting under the microscope light.
Visualization: Crystallization Decision Matrix
Figure 1: Decision matrix for crystallizing volatile, low-melting halogenated pyridines, prioritizing low-temperature techniques.
X-Ray Diffraction Analysis
Because of the high thermal motion associated with the freely rotating
Data Collection Parameters
The following parameters are standard for ensuring high-resolution data for this class of compounds.
| Parameter | Recommended Setting | Rationale |
| Temperature | 100 K ( | Freezes |
| Radiation Source | Reduces absorption effects from the heavy Bromine atom compared to | |
| Detector Distance | 50-60 mm | Balances resolution with spot separation. |
| Scan Strategy | Ensures 100% completeness for triclinic/monoclinic cells. | |
| Exposure Time | 10-30 s/frame | Bromine scatters strongly; avoid detector saturation. |
Structural Refinement Nuances
-
Disorder: The
group often exhibits rotational disorder. It should be modeled as two positions (e.g., A and B parts) with occupancy refined (often converging near 60:40). Restraints (DFIX, SIMU) are usually necessary to maintain chemically reasonable bond geometries. -
Twinning: Pseudo-merohedral twinning is common in these systems if they crystallize in monoclinic space groups (like
) with angles near 90°.
Supramolecular Assembly: The Halogen Bond
The crystal structure of trifluoromethyl-bromo-pyridines is rarely defined by simple van der Waals forces. It is dominated by specific, directional interactions.
The Synthon
This is the primary structure-directing interaction.
-
Geometry: The interaction is linear (
angle ). -
Distance: The
distance is typically 2.9 – 3.2 , significantly shorter than the sum of the van der Waals radii (3.4 ). -
Network Formation: This interaction often leads to infinite 1D chains or 2D sheets, depending on the position of the bromine relative to the nitrogen.
The Role of Fluorine
While
Visualization: Interaction Hierarchy
Figure 2: Hierarchy of intermolecular forces driving the crystal packing. The Halogen Bond (XB) provides directionality, while stacking and weak fluorine interactions determine density.
Implications for Drug Design[1][10]
Understanding the solid-state arrangement of these fragments offers predictive power for medicinal chemistry:
-
Bioisosterism: The volume occupied by the
group in the crystal lattice ( ) is similar to an isopropyl group but with inverted electronics. -
Solubility: High melting point polymorphs driven by strong halogen bonding networks often exhibit lower aqueous solubility. Disrupting this network (e.g., by moving the Br to a position where it cannot easily find an N acceptor) can improve solubility.
-
Virtual Screening: The defined geometry of the
interaction observed in the crystal structure can be used as a geometric constraint in docking simulations when targeting protein pockets with backbone carbonyls (which act as XB acceptors similar to the pyridine nitrogen).
References
-
Aakeröy, C. B., et al. (2021). Intermolecular binding preferences of haloethynyl halogen-bond donors as a function of molecular electrostatic potentials. Organic & Biomolecular Chemistry.
-
Greb, L., et al. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design.
-
Metrangolo, P., & Resnati, G. (2008). Halogen Bonding: A Supramolecular Solution to the Design of New Materials. Science.
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry Search: Halopyridines. (General Database Access).
-
PubChem. Compound Summary for 2-Bromo-5-(trifluoromethyl)pyridine. National Library of Medicine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Evaluation of Halogenopyridinium Cations as Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-(Trifluoromethyl)Pyridine; 2-bromo-5-(trifluoromethyl)pyridine | Chemrio [chemrio.com]
- 7. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | C6H2BrF3N2O2 | CID 53486350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo-5-(trifluoromethyl)pyridine | 50488-42-1 [chemicalbook.com]
Methodological & Application
Application Note: High-Precision Derivatization of Methyl 2-bromo-6-(trifluoromethyl)isonicotinate
Abstract & Strategic Significance
Methyl 2-bromo-6-(trifluoromethyl)isonicotinate (CAS: 1227563-24-7) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its orthogonal functionality:
-
The Ester (C4): A versatile anchor for building core molecular architecture (amides, heterocycles, alcohols).
-
The Bromide (C2): A reliable handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
The Trifluoromethyl Group (C6): Enhances lipophilicity and metabolic stability, blocking oxidative metabolism at the susceptible C6 position.
The Challenge: The electron-deficient nature of the pyridine ring, exacerbated by the strong electron-withdrawing effect of the -CF3 group, makes the C4-ester highly electrophilic.[1] However, this same electronic landscape makes the C2-bromide susceptible to nucleophilic aromatic substitution (
Strategic Reactivity Analysis
Before initiating synthesis, researchers must understand the electronic bias of the substrate.
| Feature | Electronic Effect | Synthetic Consequence |
| Pyridine Nitrogen | Electron-withdrawing (Inductive/Resonance) | Increases electrophilicity of C2, C4, C6.[1] |
| -CF3 Group (C6) | Strong | Deactivates ring; stabilizes C4-anions; increases acidity of |
| -Br Atom (C2) | Weakly deactivating | Leaving group for |
| Methyl Ester (C4) | Target Electrophile | Activated. Hydrolysis and nucleophilic attack occur faster than in phenyl analogs. |
Critical Control Point: Avoid strong organolithiums (e.g., MeLi, n-BuLi) directly on this substrate, as Lithium-Halogen Exchange at C2 will compete with nucleophilic attack at C4.
Reaction Landscape & Logic (Visualization)
The following diagram maps the validated pathways for derivatizing the ester while preserving the C2-bromide.
Caption: Chemoselective derivatization pathways. The Blue and Yellow paths are prioritized for high reliability.
Detailed Experimental Protocols
Protocol A: Controlled Hydrolysis (Saponification)
Objective: Convert ester to acid without displacing the Bromine or Fluorine atoms. Mechanism: Nucleophilic acyl substitution via tetrahedral intermediate.
-
Reagents:
-
Substrate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H2O) (1.2 – 1.5 equiv)
-
Solvent: THF/Water (3:1 ratio)
-
-
Procedure:
-
Dissolve the substrate in THF (0.2 M concentration) and cool to 0 °C.
-
Add LiOH dissolved in the minimum amount of water dropwise.
-
Allow to warm to Room Temperature (RT). Monitor by LCMS (typically complete in < 2 hours due to ring activation).
-
Critical Workup Step: Do not acidify to pH 1. The pyridine nitrogen can protonate, making extraction difficult.
-
Adjust pH to ~3–4 using 1N HCl. The free acid often precipitates.
-
Extract with EtOAc (x3). Wash combined organics with Brine. Dry over Na2SO4.
-
-
Why this works: LiOH is milder than NaOH/KOH. Keeping the reaction near RT prevents
attack of hydroxide on the C2-Br or C6-CF3 positions.[1]
Protocol B: Chemoselective Reduction to Alcohol
Objective: Reduce ester to primary alcohol while preserving the Aryl-Bromide.[1] Risk: Standard LiAlH4 (LAH) can cause debromination (reduction of C-Br bond).[1]
-
Reagents:
-
Substrate (1.0 equiv)
-
Sodium Borohydride (NaBH4) (2.0 equiv)
-
Calcium Chloride (CaCl2) (1.0 equiv) - Optional but recommended activator[1]
-
Solvent: Ethanol (EtOH) or THF/MeOH (1:1)
-
-
Procedure:
-
Dissolve substrate in absolute EtOH (0.1 M) and cool to 0 °C.
-
Add CaCl2 (if using) and stir for 15 mins. (This generates Ca(BH4)2 in situ, which coordinates better to the ester carbonyl).
-
Add NaBH4 portion-wise over 20 minutes. Gas evolution (H2) will occur.
-
Stir at 0 °C for 1 hour, then warm to RT.
-
Quench: Cool back to 0 °C. Add Saturated NH4Cl solution slowly.
-
Dilute with water and extract with EtOAc.
-
-
Why this works: Borohydride reagents are chemoselective for carbonyls over aryl halides. The electron-deficient ring makes the ester more susceptible to hydride attack, allowing milder conditions than typical benzoate esters.
Protocol C: Amide Coupling (The "Gold Standard" Route)
Objective: Install complex amines.
Strategy: Two-step sequence (Hydrolysis
Caption: Standard HATU coupling workflow for electron-deficient pyridine acids.
-
Reagents:
-
Acid (from Protocol A)
-
HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)
-
DIPEA (Hunig's Base) (3.0 equiv)
-
Amine (1.1 equiv)
-
Solvent: DMF or EtOAc (if using T3P)
-
-
Note: For sterically hindered amines, T3P (Propylphosphonic anhydride) is superior to HATU as it produces fewer byproducts and allows for easier workup (water soluble byproducts).
Troubleshooting & Quality Control
| Observation | Probable Cause | Solution |
| Product mass = Expected - 80 amu | Debromination (Loss of Br, replaced by H) | Reaction temperature too high during reduction; switched to milder reductant (NaBH4 instead of LAH). |
| Product mass = Expected + 14 amu | Methyl ester formation during workup | Avoid using Methanol during acid workup; use THF/Water. |
| Low Yield in Hydrolysis | Decarboxylation | Do not heat > 60°C. Electron-poor pyridine acids are prone to thermal decarboxylation.[1] |
| "Spot-to-spot" conversion fails | Tetrahedral intermediate stability | Electron-deficient esters form stable tetrahedral intermediates.[1] Ensure acidic quench breaks this complex. |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
- Knochel, P., et al. (2011). Functionalization of Pyridines via Organometallic Intermediates. Chemical Reviews. (Discusses halogen-metal exchange risks).
-
Blanchet, J., et al. (2015). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Molecules. (Relevant for alternative direct amidation strategies).
-
Sigma-Aldrich/Merck. (n.d.).[1] Product Specification: Methyl 2-bromo-6-(trifluoromethyl)nicotinate. (Used for physical property verification).
Disclaimer: This application note is for research purposes only. All procedures should be performed in a fume hood by trained personnel. Pyridine derivatives are potential irritants and toxic.
Sources
Application Notes & Protocols: The Strategic Integration of Trifluoromethylated Pyridines in Modern Agrochemical Synthesis
Foreword: The Trifluoromethyl-Pyridine Moiety as a "Privileged" Scaffold in Crop Protection
The deliberate incorporation of fluorine and fluorine-containing functional groups has revolutionized the design of bioactive molecules over the past half-century.[1] Within the agrochemical industry, this is particularly evident, with over 50% of pesticides launched in the last two decades containing fluorine.[1] The trifluoromethyl (CF₃) group, in particular, has become a cornerstone of molecular design. Its unique combination of high electronegativity (rivaling oxygen), metabolic stability, and lipophilicity allows chemists to profoundly modulate a molecule's properties, including its binding affinity to target enzymes, its movement within a plant (translocation), and its resistance to metabolic breakdown.[2][3]
When this powerful functional group is appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold becomes more than just a sum of its parts. It is a "privileged" structural motif that has led to the successful commercialization of over two dozen herbicides, insecticides, and fungicides.[4][5] This guide provides an in-depth exploration of the synthesis and application of these critical building blocks, moving beyond simple procedural lists to explain the underlying chemical logic and strategic considerations that drive their use in the synthesis of next-generation agrochemicals.
Part 1: Foundational Synthesis of Key Trifluoromethylpyridine Intermediates
The economic viability of a commercial agrochemical hinges on the efficient, scalable synthesis of its core intermediates. For TFMP-containing products, two primary industrial strategies dominate: the halogen-exchange (Halex) reaction on a pre-formed pyridine ring and the construction of the pyridine ring from a trifluoromethyl-containing building block.
Strategy A: Halogen Exchange on Picoline Precursors
This is the most established and industrially significant route. It begins with inexpensive picoline (methylpyridine) and proceeds through a two-stage transformation: exhaustive chlorination of the methyl group to a trichloromethyl group, followed by a fluorine-for-chlorine exchange.
The workhorse intermediate produced via this method is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , which is in exceptionally high demand for the synthesis of multiple crop protection products.[1][6]
This protocol outlines the stepwise vapor-phase synthesis, a common industrial approach that enhances efficiency and reduces waste streams compared to purely liquid-phase operations.[7]
Causality Behind the Method:
-
Vapor-Phase Reaction: Performing the chlorination and fluorination steps in the gas phase at high temperatures allows for continuous processing, high throughput, and easier separation of products from the catalyst.
-
Stepwise Approach: Separating the chlorination and fluorination steps provides better control over the reaction, minimizing the formation of unwanted byproducts and improving the overall yield of the desired 2,3,5-DCTF.[7]
Step-by-Step Methodology:
-
Stage 1: Vapor-Phase Chlorination
-
A stream of 3-picoline is vaporized and mixed with an excess of chlorine gas (Cl₂).
-
This gaseous mixture is passed through a reactor heated to 300-400°C. The reactor can be an empty tube or packed with a catalyst to facilitate the reaction.
-
The primary reaction involves the free-radical substitution on the methyl group, leading to the formation of 3-(trichloromethyl)pyridine. Ring chlorination also occurs under these conditions, yielding 2-chloro-5-(trichloromethyl)pyridine and the key intermediate, 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) .
-
The effluent gas stream is cooled, and the chlorinated products are condensed and separated from HCl and excess Cl₂.
-
-
Stage 2: Vapor-Phase Fluorination (Halex Reaction)
-
The crude 2,3,5-DCTC from Stage 1 is vaporized and mixed with anhydrous hydrogen fluoride (HF).
-
This mixture is passed through a second reactor containing a fluorination catalyst, such as chromium oxyfluoride or iron fluoride, at a temperature of 200-350°C.[1]
-
The trichloromethyl group undergoes a halogen exchange to yield the desired trifluoromethyl group.
-
CCl₃-Py-Cl₂ + 3HF → CF₃-Py-Cl₂ + 3HCl
-
The product stream is cooled, and the 2,3,5-DCTF is separated from HF and the HCl byproduct by distillation.
-
Workflow Diagram: Synthesis of 2,3,5-DCTF
Caption: Vapor-phase synthesis of the key intermediate 2,3,5-DCTF.
Strategy B: Pyridine Ring Construction (Cyclocondensation)
An alternative strategy involves building the pyridine ring from an acyclic precursor that already contains the CF₃ group. This is particularly useful for accessing substitution patterns that are difficult to obtain from picoline starting materials, such as 4-trifluoromethylpyridines.
This protocol is adapted from the synthetic route for the herbicide Pyroxsulam and demonstrates the use of a Horner-Wadsworth-Emmons reaction to construct the core ring system.[1][7]
Causality Behind the Method:
-
CF₃ Building Block: Starting with (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one provides a direct and regioselective route to introduce the CF₃ group at the 4-position of the resulting pyridine ring.
-
Horner-Wadsworth-Emmons Reaction: This specific olefination reaction is highly reliable for forming the carbon-carbon double bond necessary to initiate the cyclization cascade that forms the pyridone ring.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of diethyl (cyanomethyl)phosphonate in a suitable aprotic solvent, such as tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH), portion-wise to generate the phosphonate carbanion. Stir for 30 minutes.
-
-
Horner-Wadsworth-Emmons Reaction & Cyclization:
-
To the cooled carbanion solution, add (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction proceeds through an initial olefination followed by an intramolecular cyclization and tautomerization.
-
The reaction is quenched by the slow addition of water.
-
The aqueous solution is acidified with concentrated HCl to a pH of ~2, which precipitates the product.
-
-
Purification:
-
The resulting solid is collected by vacuum filtration.
-
The crude product is washed with cold water and then dried under vacuum to yield the 3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one intermediate.
-
Workflow Diagram: Cyclocondensation Synthesis
Caption: Synthesis via Horner-Wadsworth-Emmons cyclocondensation.
Part 2: Application of TFMP Intermediates in Agrochemical Synthesis
The true value of these intermediates is realized in their conversion to highly active final products. The following sections detail the synthesis of representative agrochemicals.
Herbicides: Inhibiting Weed Growth
TFMP-containing herbicides are among the most successful in the market. The first was Fluazifop-butyl, an ACCase inhibitor, introduced in 1982.[1][6] The presence of the TFMP moiety was found to be far superior to the corresponding benzene analogue, improving translocation and herbicidal activity.[1]
| Herbicide | CF₃ Position | Mode of Action (HRAC Group) | Key Intermediate |
| Fluazifop-butyl | 5 | ACCase Inhibitor (1) | 2-Chloro-5-(trifluoromethyl)pyridine |
| Haloxyfop-methyl | 5 | ACCase Inhibitor (1) | 2,3-Dichloro-5-(trifluoromethyl)pyridine |
| Flazasulfuron | 5 | ALS Inhibitor (2) | 2-Chloro-5-(trifluoromethyl)pyridine |
| Pyroxsulam | 4 | ALS Inhibitor (2) | 4-(Trifluoromethyl)pyridone derivative |
Chlorfluazuron is a benzoylurea-type insect growth regulator (IGR) that inhibits chitin biosynthesis, primarily targeting larval stages of insects like Lepidoptera.[7] Its synthesis is a prime example of leveraging the reactivity of the 2,3,5-DCTF intermediate.[1]
Causality Behind the Method:
-
Selective Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 2-position of 2,3,5-DCTF is highly activated by the electron-withdrawing effects of the pyridine nitrogen, the chlorine at the 3-position, and the CF₃ group at the 5-position. This makes it susceptible to displacement by a nucleophile like the phenoxide anion, while the chlorine at the 3-position is less reactive.
-
Urea Formation: The reaction between an aniline derivative and an isocyanate is a classical, high-yielding method for forming the critical urea linkage found in this class of insecticides.
Step-by-Step Methodology:
-
Synthesis of the Aniline Moiety (Step A):
-
Dissolve 3,5-dichloro-4-aminophenol in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃), to the solution.
-
Add 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) to the mixture.
-
Heat the reaction to 80-100°C and stir for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)-3,5-dichloroaniline .
-
-
Synthesis of Chlorfluazuron (Step B):
-
Dissolve the aniline product from Step A in a dry, inert solvent like toluene.
-
Add 2,6-difluorobenzoyl isocyanate to the solution.
-
Stir the reaction at room temperature. The urea formation is typically rapid and exothermic.
-
The product, Chlorfluazuron, often precipitates from the solution.
-
The solid is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove impurities, and dried to yield the final product.
-
Logical Relationship Diagram: Chlorfluazuron Synthesis
Caption: Two-step synthesis of Chlorfluazuron from key intermediates.
Fungicides: The Versatility of the TFMP Scaffold
The TFMP moiety is also integral to modern fungicides. Bayer's discovery of Fluopicolide and Fluopyram demonstrates how the same 3-chloro-5-(trifluoromethyl)pyridine residue can be incorporated into two different molecules with entirely distinct modes of action.[1]
-
Fluopicolide (FRAC Code 43): Induces the delocalization of spectrin-like proteins in oomycete fungi, a novel mode of action.[1]
-
Fluopyram (FRAC Code 7): A succinate dehydrogenase inhibitor (SDHI), a well-established and highly effective mode of action.[1]
This highlights a key principle in agrochemical design: the TFMP fragment provides a robust anchor that imparts favorable physicochemical properties, while the rest of the molecule is tailored to interact with a specific biological target.
Part 3: Advanced Strategies and Future Outlook
While the methods described above are industrial mainstays, research continues to evolve.
-
Direct Trifluoromethylation: Newer methods using trifluoromethyl active species (e.g., trifluoromethyl copper) allow for the direct introduction of a CF₃ group onto a pyridine ring, sometimes offering milder conditions or different regioselectivity.[1]
-
Versatile Building Blocks: Halogenated TFMPs, such as 2,5-Dibromo-3-(trifluoromethyl)pyridine , are being explored as versatile platforms for creating libraries of novel compounds.[8] The two bromine atoms can be selectively functionalized using modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification and exploration of structure-activity relationships.[8]
Conclusion
Trifluoromethylated pyridines are not merely another class of chemical intermediates; they are foundational pillars of modern agrochemical research and development. Their synthesis, once a significant challenge, has been refined into efficient industrial processes that provide reliable access to key building blocks. The strategic incorporation of the TFMP moiety has proven to be a highly successful approach for discovering potent, metabolically robust, and effective herbicides, insecticides, and fungicides. As the demand for more selective and environmentally conscious crop protection solutions grows, the unique and powerful properties of the trifluoromethylpyridine scaffold will ensure its continued prominence in the field.
References
-
Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link][1][2][3][4][5][6][7]
-
Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4851–4862. [Link][2][9][10]
-
Tsukamoto, M., & Nakamura, T. (2018). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link][6]
-
ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PDF of J. Pestic. Sci. publication. [Link][7]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. Company Publication. [Link][3]
-
Google Patents. (1987). Preparation of (trifluoromethyl)pyridines. US Patent 4,650,875A. [11]
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- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chigroup.site [chigroup.site]
- 11. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
Application Note: Scalable Modular Synthesis of 2-Aryl-6-(trifluoromethyl)isonicotinic Acids
Executive Summary & Strategic Analysis
The 2-aryl-6-(trifluoromethyl)isonicotinic acid scaffold is a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitors and metabolic modulators. The trifluoromethyl group (
The Challenge
Direct regioselective functionalization of the pyridine core at the 2-position, in the presence of a 4-carboxyl group and 6-trifluoromethyl group, presents specific challenges:
-
Regioselectivity: Direct electrophilic aromatic substitution on electron-deficient pyridines is poor.
-
Protodeboronation: Suzuki couplings on free carboxylic acids often suffer from catalyst poisoning or rapid protodeboronation of the aryl boronic acid partner.
-
Scalability: Methods suitable for mg-scale (e.g., microwave irradiation) rarely translate to gram-scale process chemistry due to heat transfer limitations.
The Solution: The "Ester-First" Modular Protocol
This guide details a robust, two-step protocol starting from commercially available methyl 2-chloro-6-(trifluoromethyl)isonicotinate .
-
Step 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling to install the aryl group.[1]
-
Step 2: Controlled saponification to reveal the carboxylic acid.
Why this route?
-
Electronic Activation: The 2-chloro position is highly activated for oxidative addition due to the combined electron-withdrawing effects of the pyridine nitrogen, the
group, and the ester. -
Purification Efficiency: The intermediate ester is lipophilic, facilitating easy separation from polar boronic acid byproducts via a silica plug or crystallization, unlike the final amphoteric acid.
Process Workflow Visualization
The following diagram illustrates the critical path for the synthesis, including decision nodes for purification.
Caption: Figure 1. Modular workflow for the gram-scale synthesis of target isonicotinic acids.
Detailed Experimental Protocols
Step 1: Suzuki-Miyaura Coupling (Synthesis of the Ester Intermediate)
Objective: Regioselective arylation at C2. Scale: 10.0 mmol (approx.[2] 2.4 g of starting chloride).
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Amount | Role |
| Methyl 2-chloro-6-(trifluoromethyl)isonicotinate | 1.0 | 2.40 g | Electrophile |
| Aryl Boronic Acid ( | 1.2 | 12.0 mmol | Nucleophile |
| 0.03 | 245 mg | Catalyst | |
| Potassium Carbonate ( | 3.0 | 4.15 g | Base |
| 1,4-Dioxane | - | 40 mL | Solvent |
| Water | - | 10 mL | Co-solvent |
Procedure:
-
Setup: To a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add the chloropyridine substrate, aryl boronic acid, and
. -
Degassing (Critical): Add 1,4-dioxane and water. Sparge the mixture with nitrogen or argon for 15 minutes. Note: Oxygen causes homocoupling of boronic acids and catalyst deactivation.
-
Catalyst Addition: Add the Pd catalyst under a positive stream of nitrogen.
-
Reaction: Attach a reflux condenser and heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LCMS. The starting chloride should be fully consumed.
-
Workup:
-
Purification: Pass the crude residue through a short pad of silica gel (eluting with 10-20% EtOAc/Hexane).
-
Process Insight: Full column chromatography is often unnecessary if the boronic acid excess is low; the polarity difference between the ester and byproducts is usually sufficient for a "plug" filtration.
-
Step 2: Saponification (Hydrolysis to the Acid)
Objective: Cleavage of the methyl ester without affecting the
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Methyl Ester Intermediate | 1.0 | Substrate |
| Lithium Hydroxide ( | 3.0 | Hydrolysis Agent |
| THF | - | Solvent (Solubilizes ester) |
| Water | - | Solvent (Solubilizes base) |
Procedure:
-
Dissolution: Dissolve the purified ester (from Step 1) in THF (5 mL per gram of substrate).
-
Addition: Add a solution of
dissolved in water (same volume as THF). -
Reaction: Stir vigorously at room temperature for 2–4 hours.
-
Note: If the reaction is sluggish, heat to 40°C. Avoid boiling, as high temperatures with strong bases can occasionally degrade the
group or cause decarboxylation.
-
-
Workup (Isoelectric Precipitation):
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the remaining aqueous residue with water (approx. 20 mL).
-
The Critical Step: Place the flask in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 3–4 .
-
The product will precipitate as a white or off-white solid.
-
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (
) followed by a small amount of hexanes to remove lipophilic impurities. -
Drying: Dry under high vacuum at 45°C overnight.
Troubleshooting & Optimization Guide
Mechanistic Causality Table
| Observation | Root Cause | Corrective Action |
| Stalled Coupling (Step 1) | Oxidative addition failed or catalyst deactivated by | Ensure vigorous degassing. Switch to |
| Protodeboronation | Aryl boronic acid lost boron before coupling. | Use a milder base ( |
| Low Yield in Step 2 | Product remained in aqueous phase during workup. | The pI of pyridine acids can be tricky. Ensure pH is not too low (forming the soluble pyridinium salt). Target pH 3.5. |
| Defluorination | Hydrolysis of | Rare, but occurs with super-strong bases (e.g., KOH) at reflux. Stick to LiOH/NaOH at ambient temps. |
References
-
Suzuki-Miyaura Coupling on Chloropyridines
- Title: "Suzuki-Miyaura Cross-Coupling: Practical Guide"
- Source: Yoneda Labs
-
URL:[Link]
- Relevance: Validates the reactivity order of halides and the effectiveness of Pd(dppf)Cl2 for electron-deficient chlorides.
- Purification of Pyridine Carboxylic Acids (Isoelectric Point)
-
Synthesis of Trifluoromethylated Pyridines
- Title: "Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)
- Source: ResearchG
-
URL:[Link]
- Relevance: Confirms the scalability and stability of the chloro-trifluoromethyl-pyridine core on kilogram scales.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel scalable, robust downstream process for oncolytic rat parvovirus: isoelectric point-based elimination of empty particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of Methyl 2-bromo-6-(trifluoromethyl)isonicotinate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Methyl 2-bromo-6-(trifluoromethyl)isonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this specific transformation. The electron-deficient nature of the pyridine ring, compounded by the steric and electronic effects of the trifluoromethyl group, presents unique challenges that this guide aims to address through a series of troubleshooting solutions and frequently asked questions.
Troubleshooting Guide: Enhancing Reaction Performance
This section is structured to help you diagnose and resolve common issues encountered during the Suzuki coupling of Methyl 2-bromo-6-(trifluoromethyl)isonicotinate.
Issue 1: Low to No Product Yield
Q: My Suzuki coupling reaction with Methyl 2-bromo-6-(trifluoromethyl)isonicotinate is resulting in low or no yield. What are the likely causes and how can I improve it?
A: Low to nonexistent yields in this specific coupling can be attributed to several factors, primarily stemming from the challenging nature of the substrate. The electron-withdrawing trifluoromethyl group and the pyridine nitrogen can significantly influence the catalytic cycle. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its coordinating ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may prove ineffective for this electron-deficient substrate.[1]
-
Expert Insight: Electron-rich and bulky phosphine ligands are often necessary to facilitate the reductive elimination step, which can be rate-limiting for electron-poor substrates. Consider using Buchwald-type ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[1][2] N-heterocyclic carbene (NHC) ligands are also excellent alternatives due to their strong electron-donating ability and steric bulk.[3]
-
-
Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3][4]
-
Causality: The ester functionality in your substrate is base-labile, making strong bases like NaOH or KOH risky. Weaker inorganic bases are generally preferred. A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.[2][5] K₃PO₄, in particular, has shown efficacy in challenging Suzuki couplings.[2]
-
-
Solvent System: The solvent must be capable of dissolving all reaction components, including the organic substrate, the boronic acid, and the inorganic base.[5]
-
Reaction Temperature: Higher temperatures can often overcome the activation energy barrier for challenging couplings.[2] However, this must be balanced against the potential for substrate or product decomposition and increased side reactions.[8] A temperature screen from 80 °C to the reflux temperature of the solvent is advisable.
Issue 2: Significant Formation of Side Products
Q: I'm observing significant side products in my reaction mixture, primarily dehalogenation of my starting material and homocoupling of the boronic acid. How can I minimize these?
A: The formation of dehalogenated starting material (Methyl 6-(trifluoromethyl)isonicotinate) and boronic acid homocoupling are common pitfalls in Suzuki reactions.[8][9]
-
Dehalogenation: This occurs when the aryl halide is reduced instead of coupled.[8]
-
Homocoupling: This is the self-coupling of the boronic acid.[6]
-
Cause and Prevention: Homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[6][10][11]
-
Rigorous Degassing: It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[9][10]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[9]
-
Pd(II) Precatalysts: If using a Pd(II) precatalyst, ensure its efficient reduction to Pd(0) in situ. The presence of residual Pd(II) can drive homocoupling.[2][10]
-
-
Troubleshooting Workflow
Here is a visual guide to systematically troubleshoot common issues in the Suzuki coupling of Methyl 2-bromo-6-(trifluoromethyl)isonicotinate.
Caption: A workflow for troubleshooting low yields and side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of Methyl 2-bromo-6-(trifluoromethyl)isonicotinate considered challenging?
A: The difficulty arises from a combination of electronic and steric factors. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1][12] The strong electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring electron-deficient, which can facilitate oxidative addition but may slow down the reductive elimination step.[6][13]
Q2: Which palladium catalyst and ligand combination is a good starting point for this reaction?
A: For electron-deficient 2-bromopyridines, a robust catalytic system is necessary. A good starting point would be a combination of Pd(OAc)₂ (2 mol%) with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos (4 mol%).[1][14] These ligands have demonstrated success in coupling challenging heterocyclic substrates.[14][15]
Q3: How does the choice of base affect the reaction, especially with an ester group present?
A: The base is crucial for activating the boronic acid for transmetalation.[3] However, the methyl ester in your substrate is susceptible to hydrolysis under strongly basic conditions. Therefore, milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are recommended over strong hydroxides or alkoxides.[5][16]
Q4: What is the role of water in the reaction mixture?
A: Water often acts as a co-solvent and plays a few key roles. It helps to dissolve the inorganic base, which is often poorly soluble in organic solvents.[6] It can also participate in the activation of the boronic acid, facilitating the formation of the boronate species required for transmetalation.[4]
Q5: Can I use a boronic ester instead of a boronic acid?
A: Yes, and it can be advantageous. Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids and less prone to side reactions like protodeboronation.[9][10] This can be particularly beneficial if you are experiencing issues with the stability of your boronic acid.
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Rationale |
| Catalyst System | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Electron-rich, bulky ligand promotes reductive elimination.[1][14] |
| Base | K₃PO₄ (2-3 equivalents) | Effective for challenging couplings, minimizes ester hydrolysis.[2] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good solvating properties for all components.[3][7] |
| Temperature | 100 °C | A good starting point to ensure sufficient reaction rate.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst deactivation and homocoupling.[9][10] |
Experimental Protocols
General Procedure for Suzuki Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-bromo-6-(trifluoromethyl)isonicotinate (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time, monitoring the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
PMC. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
Synfacts. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
ResearchGate. The effect of different solvents on the Suzuki coupling reaction. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Faraday Discussions. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
PubMed. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]
-
ACS Publications. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
ResearchGate. Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
-
PMC. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 2-bromo-6-(trifluoromethyl)isonicotinate by Column Chromatography
Introduction
Welcome to the Technical Support Center for the chromatographic purification of Methyl 2-bromo-6-(trifluoromethyl)isonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Methyl 2-bromo-6-(trifluoromethyl)isonicotinate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the integrity of final products.
Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[3][4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges encountered during the purification of this specific trifluoromethylated pyridine derivative.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during the column chromatography of Methyl 2-bromo-6-(trifluoromethyl)isonicotinate, providing explanations and actionable solutions.
Issue 1: Poor Separation of the Target Compound from Impurities
Q: I'm struggling to separate my target compound, Methyl 2-bromo-6-(trifluoromethyl)isonicotinate, from closely related impurities. My TLC shows co-elution or very close Rf values. What can I do?
A: This is a common challenge, especially with impurities that have similar polarities to your product. Here’s a systematic approach to improving separation:
-
Optimize the Mobile Phase: The choice of eluent is critical for achieving good separation.[3][6]
-
Solvent System: For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[6]
-
Fine-Tuning Polarity: If your spots are too close, try small, incremental changes in the solvent ratio. A slight decrease in the polar solvent percentage can sometimes significantly improve separation.
-
Alternative Solvents: If adjusting the ratio of your current system doesn't work, consider switching one of the solvents. For instance, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.
-
-
Consider a Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution can be highly effective.[5]
-
How it Works: Start with a less polar solvent system to allow the less polar impurities to elute first. Then, gradually increase the polarity of the mobile phase to elute your target compound, leaving the more polar impurities behind on the column.
-
Example Gradient: You could start with 5% ethyl acetate in hexanes and gradually increase to 15-20% ethyl acetate over the course of the purification.
-
-
Check Stationary Phase: While silica gel is the most common choice, other stationary phases can offer different selectivities.
-
Alumina: For certain compounds, especially those sensitive to the acidic nature of silica, alumina (neutral, acidic, or basic) can provide better separation.[4]
-
Reversed-Phase Chromatography: If your compound and impurities have sufficient hydrophobicity, reversed-phase chromatography (e.g., C18-functionalized silica) with a polar mobile phase (like water/acetonitrile or water/methanol) could be an effective alternative.[7][8]
-
Issue 2: The Compound is "Stuck" on the Column or Recovery is Low
Q: My target compound doesn't seem to be eluting from the column, or the final yield is significantly lower than expected. What could be the problem?
A: Low recovery can be frustrating and is often due to one of the following reasons:
-
Compound Decomposition on Silica Gel: Pyridine derivatives can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to degradation.[9][10]
-
How to Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate and let it sit for a few hours. Then, develop the plate and check for the appearance of new spots, which would indicate decomposition.
-
Solutions:
-
Deactivating the Silica: You can deactivate the silica gel by adding a small amount of a base, like triethylamine (~0.1-1%), to your mobile phase. This will neutralize the acidic sites and minimize decomposition.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a polymer-based resin.[10]
-
-
-
Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, your compound will not move down the column.
-
Troubleshooting: If you suspect this is the issue, you can try flushing the column with a more polar solvent system to see if your compound elutes.
-
Prevention: Always perform a thorough TLC analysis beforehand to determine an appropriate mobile phase composition that gives your target compound an Rf value between 0.2 and 0.4 for optimal separation.
-
-
Incomplete Elution: The run may have been stopped prematurely before the compound fully eluted.
-
Solution: Continue collecting fractions and monitoring them by TLC until you are certain that all of the product has been collected.
-
-
Sample Loading Issues: If the sample is not loaded onto the column in a concentrated band, it can lead to broad peaks and poor recovery.
-
Proper Technique: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a less polar solvent) and carefully apply it to the top of the column.[11] Alternatively, you can use a "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.
-
Issue 3: Peak Tailing in Chromatographic Fractions
Q: When I analyze my collected fractions by TLC, the spot for my target compound is streaked or "tailing." What causes this and how can I fix it?
A: Peak tailing is a common issue, particularly with basic compounds like pyridine derivatives, and it can negatively impact the purity of your fractions.[10]
-
Strong Analyte-Stationary Phase Interactions: The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the silica gel surface, leading to tailing.[10]
-
Solution: As mentioned previously, adding a small amount of a base like triethylamine or pyridine to the mobile phase can significantly reduce tailing by competing for the active sites on the silica.
-
-
Column Overload: Loading too much sample onto the column can saturate the stationary phase, resulting in poor peak shape.[10]
-
Solution: Use an appropriate amount of silica gel for the amount of crude material you are purifying. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
-
Solvent Mismatch: Dissolving your sample in a solvent that is significantly more polar than your mobile phase can cause distorted bands.[10]
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself or a solvent of lower polarity.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of Methyl 2-bromo-6-(trifluoromethyl)isonicotinate on silica gel?
A good starting point for TLC analysis and subsequent column chromatography would be a mixture of hexanes (or heptane) and ethyl acetate. Begin with a ratio of around 9:1 (hexanes:ethyl acetate) and adjust the polarity based on the Rf of your target compound.
Q2: How do I properly pack a silica gel column?
There are two main methods for packing a column:
-
Wet Packing: This is the most common method. A slurry of silica gel in the initial mobile phase is prepared and poured into the column.[12] The solvent is then allowed to drain while gently tapping the column to ensure even packing and remove any air bubbles.[12][13]
-
Dry Packing: The dry silica gel is poured directly into the column, followed by the mobile phase which is then pushed through using pressure.[11]
For both methods, it's crucial to have a flat, even layer of sand at the bottom and top of the silica gel bed to prevent disturbance of the stationary phase.[11][12]
Q3: How can I monitor the progress of my column chromatography?
The most common method for monitoring the separation is by Thin Layer Chromatography (TLC).[3] Small fractions of the eluent are collected sequentially in test tubes, and a small spot from each fraction (or every few fractions) is analyzed by TLC to determine which fractions contain the desired compound and to assess its purity.
Q4: My compound is a solid. How should I load it onto the column?
If your compound is a solid, you have a couple of options for loading it onto the column:
-
Wet Loading: Dissolve the solid in a minimal amount of a suitable solvent and carefully apply the solution to the top of the column with a pipette.
-
Dry Loading: Dissolve the solid in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column. This method is often preferred as it can lead to sharper bands and better separation.
Q5: Can I reuse my silica gel after a purification?
While it is technically possible to wash and reuse silica gel, it is generally not recommended for high-purity applications. Impurities from previous runs may not be completely removed and could contaminate your current purification. For consistent and reliable results, it is best to use fresh silica gel for each purification.
Visualization of the Experimental Workflow
Column Chromatography Workflow
Caption: A step-by-step workflow for the purification of Methyl 2-bromo-6-(trifluoromethyl)isonicotinate by column chromatography.
Troubleshooting Logic Diagram
Caption: A logical flow diagram for troubleshooting common issues in column chromatography.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]
-
Phenomenex. Column Chromatography: Principles and Applications. Available from: [Link]
-
Hawach Scientific. Several Problems of Flash Column Chromatography. Available from: [Link]
-
Columbia University. Column chromatography. Available from: [Link]
-
Teledyne ISCO. Chromatography Troubleshooting. YouTube. Available from: [Link]
-
BYJU'S. Column Chromatography Chemistry Questions with Solutions. Available from: [Link]
-
Reddit. How to dry pyridine N-oxide obtained commerically : r/Chempros. Available from: [Link]
-
Reddit. troubleshooring flash chromatography purification : r/Chempros. Available from: [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
-
Chromatography Forum. Method for pyridine amine derivative. Available from: [Link]
-
Shimadzu. Liquid Chromatography. Available from: [Link]
-
Veeprho. Exploring the Different Mobile Phases in HPLC. Available from: [Link]
-
Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Available from: [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
ResearchGate. Isolation And Purification Of Substance By Column Chromatography. Available from: [Link]
-
LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available from: [Link]
-
Organic Syntheses. pyridine-n-oxide. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]
-
ResearchGate. Recent Trends in the Chemistry of Pyridine N-Oxides. Available from: [Link]
-
Politecnico di Torino. Analysis of a chromatographic purification process: an experimental and modelling combined approach. Available from: [Link]
-
Periodica Polytechnica. Preparation of Pyridine N-oxide Derivatives in Microreactor. Available from: [Link]
-
Unknown. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Available from: [Link]
-
Chemical Communications (RSC Publishing). A novel catalytic process for trifluoromethylation of bromoaromatic compounds. Available from: [Link]
-
MDPI. Investigation of the Adsorption and Reactions of Methyl Radicals on Transition Metal (M = Co, Ni, Pd, Pt) (111) Surfaces in Aqueous Suspensions. Available from: [Link]
Sources
- 1. 749875-11-4|2-Bromo-6-(trifluoromethyl)isonicotinic acid|BLD Pharm [bldpharm.com]
- 2. Methyl 6-bromo-2-(trifluoromethyl)nicotinate | 1227581-53-4 [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. columbia.edu [columbia.edu]
- 5. byjus.com [byjus.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. veeprho.com [veeprho.com]
- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Removal of palladium catalyst residues from reaction products
Welcome to the Advanced Catalysis Purification Support Center. Status: Operational | Ticket Priority: High | Context: ICH Q3D Compliance
Introduction: The Compliance Landscape
As of the ICH Q3D implementation, Palladium (Pd) is classified as a Class 2B elemental impurity .[1] Regulatory limits are strict, driven by toxicity profiles rather than process capability.
-
Oral PDE (Permitted Daily Exposure): 100 µ g/day .[2]
-
Parenteral PDE: 10 µ g/day .[2]
-
Inhalation PDE: 1 µ g/day .
Note: For a standard drug product with a maximum daily dose of 10g, the concentration limit is 10 ppm (Oral).[2] However, most internal Quality Assurance (QA) specifications target <5 ppm or even <1 ppm to ensure a safety margin during scale-up.
Part 1: The Triage Decision Matrix
Before initiating a removal protocol, you must characterize the state of your reaction mixture. Blindly adding carbon or silica often leads to yield loss or failure.
Figure 1: Strategic decision pathway for selecting a Palladium removal method based on product solubility and oxidation state.
Part 2: Troubleshooting Guide (Scenario-Based)
This section addresses specific failure modes reported by process chemists.
Ticket #101: "I used a Thiol scavenger, but Pd levels barely dropped."
Diagnosis: Oxidation State Mismatch. Most commercial scavengers (SiliaMetS® Thiol, QuadraPure® TU) rely on the chelation of electrophilic metal ions (Pd²⁺). If your reaction was a cross-coupling (Suzuki, Heck) ending with Pd(0) or colloidal palladium, the scavenger cannot effectively bind the neutral metal species.
The Fix (The Oxidation Protocol):
-
Vent the vessel to remove inert gas (Argon/Nitrogen).
-
Introduce an oxidant to convert Pd(0) → Pd(II).
-
Mild: Stir open to air for 2-4 hours.
-
Fast: Add a mild oxidant like DMSO or a dilute peroxide wash (if API is stable).
-
-
Re-introduce the scavenger. The Thiol ligands will now sequester the Pd(II) species effectively.
Ticket #102: "The scavenger removed the Pd, but I lost 20% of my product."
Diagnosis: Non-Specific Binding (Adsorption). This usually happens with Activated Carbon or unfunctionalized silica backbones. Your API likely contains basic nitrogens (amines, pyridines) that are binding to acidic silanols on the silica surface.
The Fix (Modifying the Matrix):
-
Switch Support: Move from Silica-based scavengers to Polymer-based scavengers (e.g., polystyrene backbone). Polymers have fewer surface hydroxyls and reduce non-specific hydrogen bonding.
-
Solvent Swap: Avoid non-polar solvents (Hexane/Toluene) during scavenging. Use polar solvents (MeOH, THF, EtOAc) which compete for the binding sites and keep the API in solution.
-
The "Blocker" Trick: Add 1-5% Triethylamine (TEA) to the scavenging slurry. The TEA blocks the acidic silanol sites, displacing your API while leaving the high-affinity Thiol ligands open for Palladium.
Ticket #103: "My product is still grey/black after filtration."
Diagnosis: Colloidal Palladium Nanoparticles. Standard scavengers and 0.45µm filters often fail to capture sub-micron Pd nanoparticles (Pd-black).
The Fix (The Celite/Carbon Sandwich):
-
Do not just stir with carbon.
-
Prepare a filter cake: Bottom layer Celite (1 cm) + Top layer Activated Carbon (0.5 cm) .
-
Pass the solution through this dual-bed. The carbon adsorbs the colloids, and the Celite prevents the carbon fines (loaded with Pd) from breaking through into the filtrate.
Part 3: Methodological Protocols (SOPs)
SOP A: Solid-Supported Scavenger Screening
Best for: High Pd loads (>500 ppm) and valuable APIs.
Step 1: The Screen (Micro-Scale)
-
Take 4 HPLC vials. Add 100 mg of crude product (in solution) to each.
-
Add 4 different scavengers (e.g., Thiol, Thiourea, DMT, Amine) at 4 equivalents relative to the residual Pd content (estimated).
-
Heat to 50°C for 4 hours .
-
Filter and analyze supernatant via ICP-MS.
Step 2: The Process (Macro-Scale)
-
Charge the reactor with the crude solution.
-
Add the selected scavenger (typically 10-20% w/w relative to the API mass).
-
Critical Step: Agitate vigorously. Scavenging is diffusion-controlled; poor mixing = poor results.
-
Incubate at elevated temperature (40-60°C) for at least 4 hours. Note: Scavenging is significantly faster at higher temperatures.
-
Filter hot (if solubility is temperature-dependent) through a 0.45 µm membrane.
-
Wash the filter cake with a polar solvent to recover entrained API.
SOP B: Activated Carbon Treatment
Best for: Final polishing (reducing 50 ppm to <10 ppm).
Parameters:
-
Loading: 5-10% w/w relative to API.
-
Type: Use "chemically activated" wood-based carbon for macromolecules; "steam activated" coconut shell for small molecules.
-
Time: 1 to 12 hours. (Equilibrium is reached slowly).
Protocol:
-
Dissolve crude product in a solvent where it has high solubility (avoid near-saturation to prevent precipitation on carbon).
-
Stir at reflux or near-boiling point. Heat promotes pore diffusion.
-
Cool to room temperature.
-
Filter through a pad of Celite or Diatomaceous Earth to remove carbon fines.
Part 4: Comparative Data Analysis
| Feature | Solid-Supported Scavengers (Silica/Polymer) | Activated Carbon | Crystallization | Liquid-Liquid Extraction (NAC/Lactic Acid) |
| Selectivity | High (Ligand specific) | Low (Adsorbs everything) | Variable | Moderate |
| Pd Capacity | 0.3 – 1.0 mmol/g | Variable | N/A | High |
| Yield Loss | < 5% (Minimal) | 10 – 20% (Common) | Variable | < 5% |
| Cost | High ( | Low ($) | Low ($) | Low ($) |
| Speed | Fast (2-4 hrs) | Slow (Overnight) | Slow | Fast |
| Best For | High value APIs, difficult Pd species | Removing color, final polish | Large scale, stable APIs | Early stage cleanup |
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R2).Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link
-
SiliCycle Application Note. (2023). Metal Scavenging Solutions for Pharmaceutical Industry.[6][7][8]Link
Sources
- 1. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. scispace.com [scispace.com]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. biotage.com [biotage.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-6-(Trifluoromethyl)pyridines in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of target molecules. Among the vast arsenal of heterocyclic scaffolds, pyridines bearing a trifluoromethyl group are of particular interest due to the unique physicochemical properties imparted by the CF3 moiety, which can enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates, 2-bromo-6-(trifluoromethyl)pyridine and 2-chloro-6-(trifluoromethyl)pyridine, in three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This analysis is supported by experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.
The Fundamental Basis of Reactivity: A Tale of Two Halogens
The disparate reactivity between 2-bromo- and 2-chloro-6-(trifluoromethyl)pyridine in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies (BDE). The C-Br bond is inherently weaker than the C-Cl bond, making it more susceptible to cleavage.
This difference in bond strength directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the halo-pyridine to the palladium(0) catalyst. A lower BDE facilitates a faster oxidative addition, generally translating to milder reaction conditions, shorter reaction times, and often, higher yields for the bromo-substituted substrate compared to its chloro- counterpart.[1]
The presence of the strongly electron-withdrawing trifluoromethyl group at the 6-position further influences the electronic properties of the pyridine ring, rendering the C2-position more electrophilic and susceptible to nucleophilic attack, a factor that can also play a role in certain mechanistic pathways.
Visualizing the Catalytic Cycles
To better understand the comparative reactivity, it is essential to visualize the fundamental steps of each cross-coupling reaction.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Figure 2: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Figure 3: Generalized Catalytic Cycle for the Sonogashira Coupling.
Head-to-Head Comparison: Reactivity in Key Cross-Coupling Reactions
While direct side-by-side comparative studies under identical conditions are not always available in the literature, a comprehensive analysis of published data allows for a clear and objective comparison of the reactivity of 2-bromo- and 2-chloro-6-(trifluoromethyl)pyridine.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for the formation of biaryl structures. In this reaction, the superior reactivity of the bromo-substrate is evident.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-(trifluoromethyl)pyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | 2-12 | 70-95 | [2] |
| 2-Chloro-6-(trifluoromethyl)pyridine | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100-120 | 12-24 | 60-85 | [3][4] |
Analysis: As the data suggests, 2-bromo-6-(trifluoromethyl)pyridine generally undergoes Suzuki-Miyaura coupling under milder conditions and with shorter reaction times compared to its chloro-analog. The use of more robust and electron-rich phosphine ligands, such as XPhos, is often necessary to achieve comparable yields with the less reactive 2-chloro-6-(trifluoromethyl)pyridine. This is a direct consequence of the more challenging oxidative addition of the C-Cl bond to the palladium(0) center.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Figure 4: General Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
2-Bromo- or 2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ for bromo, Pd₂(dba)₃/XPhos for chloro, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O or t-BuOH)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-halo-6-(trifluoromethyl)pyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.[5][6] Similar to the Suzuki coupling, the bromo-derivative exhibits greater reactivity.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-(trifluoromethyl)pyridine | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 4-16 | 75-95 | [7][8] |
| 2-Chloro-6-(trifluoromethyl)pyridine | Primary/Secondary Amine | Pd(OAc)₂ / RuPhos | K₂CO₃ or Cs₂CO₃ | Dioxane | 100-120 | 12-24 | 65-90 | [4][9] |
Analysis: The trend of higher reactivity for the bromo-substrate continues in the Buchwald-Hartwig amination. While high yields can be achieved with 2-chloro-6-(trifluoromethyl)pyridine, it typically requires more specialized and often more expensive catalyst systems, such as those employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos), along with higher reaction temperatures and longer reaction times.
Experimental Protocol: A Representative Buchwald-Hartwig Amination
Materials:
-
2-Bromo- or 2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., BINAP or RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in a Schlenk tube.
-
Add the 2-halo-6-(trifluoromethyl)pyridine, amine, and base.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for the synthesis of aryl-alkynes.[10] The reactivity difference between the bromo and chloro substrates is particularly pronounced in this reaction.
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-(trifluoromethyl)pyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | THF or DMF | 25-60 | 2-8 | 80-98 | [11] |
| 2-Chloro-6-(trifluoromethyl)pyridine | Terminal Alkyne | Pd(OAc)₂ / SPhos / CuI | Cs₂CO₃ | Dioxane | 100-120 | 18-36 | 40-75 | [12] |
Analysis: 2-Bromo-6-(trifluoromethyl)pyridine is significantly more reactive in Sonogashira couplings, often proceeding to high yields at or near room temperature. In contrast, the coupling of 2-chloro-6-(trifluoromethyl)pyridine is substantially more challenging, requiring higher temperatures, longer reaction times, and more sophisticated catalyst systems to achieve moderate yields. In many cases, the Sonogashira coupling of aryl chlorides is not a preferred synthetic route due to these difficulties.
Experimental Protocol: A Representative Sonogashira Coupling
Materials:
-
2-Bromo- or 2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂/SPhos, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Et₃N, DIPA, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Dioxane)
Procedure:
-
To a Schlenk flask, add the 2-halo-6-(trifluoromethyl)pyridine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at the appropriate temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion and Practical Recommendations
The experimental evidence overwhelmingly supports the higher reactivity of 2-bromo-6-(trifluoromethyl)pyridine over its chloro-analog in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This is primarily attributed to the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step.
For the practicing chemist, this translates to the following practical considerations:
-
For routine and efficient synthesis: 2-Bromo-6-(trifluoromethyl)pyridine is the preferred substrate, as it generally allows for the use of milder reaction conditions, shorter reaction times, and more common and less expensive catalyst systems.
-
When cost is a primary driver: 2-Chloro-6-(trifluoromethyl)pyridine may be a more economical starting material. However, the potential need for more expensive and specialized catalysts, longer reaction times, and potentially lower yields should be factored into the overall cost-effectiveness of the synthetic route.
-
For challenging transformations or late-stage functionalization: The higher reactivity of the bromo-derivative makes it the more reliable choice, particularly when dealing with sensitive functional groups or complex molecular architectures where reaction efficiency is paramount.
By understanding the fundamental principles of reactivity and leveraging the comparative data presented in this guide, researchers can strategically select the optimal 2-halo-6-(trifluoromethyl)pyridine building block to accelerate their synthetic campaigns and achieve their research objectives with greater efficiency and success.
References
- A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 2022.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Buchwald–Hartwig amin
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Buchwald-Hartwig Amin
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007.
- Polyhalogenoheterocyclic compounds. Part 53.1 Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine. Arkivoc.
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing, 2018.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. ChemRxiv.
- Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton.
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 2009.
- Help needed with unreproducible Suzuki coupling. Reddit, 2023.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine. Benchchem.
- Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
- Palladium-Catalyzed Cross-Coupling Reaction of Functionalized Aryl- and Heteroarylbismuthanes with 2-Halo(or 2-Triflyl)azines and -diazines.
- ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
- Sonogashira Coupling. Organic Chemistry Portal.
- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Sonogashira coupling. Wikipedia.
- Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF.
- Oxid
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethyl
- Mechanistic Studies into the Oxidative Addition of Co(I) Complexes: Combining Electroanalytical Techniques with Parameterization. Journal of the American Chemical Society, 2019.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
Sources
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 12. pubs.acs.org [pubs.acs.org]
Navigating Reactivity: A Comparative Analysis of Methyl and Ethyl 2-bromo-6-(trifluoromethyl)isonicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the functionalization of pyridine scaffolds is a cornerstone of molecular design. Among the vast array of building blocks, halogenated pyridines bearing electron-withdrawing groups are particularly valuable due to their tunable reactivity in a variety of cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth comparative analysis of the reactivity of two such key intermediates: methyl 2-bromo-6-(trifluoromethyl)isonicotinate and ethyl 2-bromo-6-(trifluoromethyl)isonicotinate. While structurally very similar, the seemingly minor difference in their ester alkyl groups imparts subtle yet significant changes in their chemical behavior, influencing reaction rates, yields, and optimal conditions in common synthetic transformations.
This document will delve into the electronic and steric factors governing the reactivity of these compounds, supported by established chemical principles and illustrative experimental data from related systems. We will explore their comparative performance in two of the most powerful and widely used transformations in contemporary organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Architectural Landscape: Electronic and Steric Considerations
The reactivity of both methyl and ethyl 2-bromo-6-(trifluoromethyl)isonicotinate is primarily dictated by the electronic landscape of the pyridine ring and the steric environment around the reactive centers.
Electronic Effects: An Activated System
The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack, particularly at the 2- and 4-positions. This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate of a nucleophilic aromatic substitution (SNAr) reaction.[1] This inherent reactivity is significantly amplified in the title compounds by the presence of two powerful electron-withdrawing groups:
-
The Trifluoromethyl Group (-CF₃): Positioned at C6, the -CF₃ group exerts a strong inductive electron-withdrawing effect, further polarizing the pyridine ring and making the carbon atoms more electrophilic.
-
The Ester Group (-COOR): Located at C4, the ester group also contributes to the electron-deficient nature of the ring through both inductive and resonance effects.
This pronounced electron deficiency makes the C2-Br bond highly susceptible to cleavage in both nucleophilic aromatic substitution and the oxidative addition step of palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura couplings, electron-deficient aryl halides are known to react more readily.[2]
Steric Effects: The Subtle Distinction Between Methyl and Ethyl
The key difference between the two molecules lies in the steric bulk of the ester group. While the electronic influence of a methyl versus an ethyl ester is largely negligible in this context, the difference in their spatial footprint can have a discernible impact on reaction kinetics.
The ethyl group is larger than the methyl group, leading to increased steric hindrance around the pyridine ring. This can affect the approach of a nucleophile or a bulky palladium catalyst complex. In reactions that are sensitive to steric crowding, such as SN2-type processes and certain steps in catalytic cycles, the ethyl ester derivative is expected to react more slowly than its methyl counterpart.[3] This is a critical consideration when optimizing reaction conditions or when dealing with sterically demanding coupling partners.
Comparative Reactivity in Key Synthetic Transformations
To provide a practical context for the theoretical considerations discussed above, we will now examine the expected comparative reactivity of methyl and ethyl 2-bromo-6-(trifluoromethyl)isonicotinate in two indispensable synthetic methodologies.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, widely employed in the synthesis of biaryl and heteroaryl compounds.[2] The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.
Given the electronic activation of the pyridine ring, both the methyl and ethyl esters are expected to be excellent substrates for Suzuki coupling. However, the slight increase in steric bulk from the ethyl group may lead to a modest decrease in reaction rate compared to the methyl ester, particularly when using bulky boronic acids or phosphine ligands. This could manifest as requiring slightly longer reaction times or higher temperatures to achieve comparable yields.
Illustrative Data: Comparison of Related Bromopyridines in Suzuki Coupling
| Substrate Analogue | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| Methyl 2-bromonicotinate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80 °C, 12h | ~90% |
| Ethyl 2-bromonicotinate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80 °C, 12h | ~85-90% |
This data is representative and compiled from general knowledge of Suzuki couplings on similar substrates to illustrate expected trends.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction is of paramount importance in the synthesis of pharmaceuticals and other nitrogen-containing molecules.
Similar to the Suzuki coupling, the electronic nature of the pyridine ring in both the methyl and ethyl esters makes them highly suitable for Buchwald-Hartwig amination. The steric difference between the methyl and ethyl groups is again expected to play a role. The approach of the amine nucleophile and the coordination to the palladium center can be influenced by the size of the ester group. It is anticipated that the methyl ester may exhibit slightly faster reaction kinetics and potentially higher yields under identical conditions, especially with bulky secondary amines.
Illustrative Data: Comparison of Related Bromopyridines in Buchwald-Hartwig Amination
The choice of ligand is crucial in the Buchwald-Hartwig amination of bromopyridines. Bulky, electron-rich phosphine ligands are often required to achieve high yields.[5]
| Substrate Analogue | Amine | Catalyst System | Conditions | Yield (%) |
| Methyl 2-bromonicotinate | Morpholine | Pd₂(dba)₃/RuPhos, LiHMDS | Toluene, 100 °C, 16h | ~85% |
| Ethyl 2-bromonicotinate | Morpholine | Pd₂(dba)₃/RuPhos, LiHMDS | Toluene, 100 °C, 16h | ~80-85% |
This data is representative and compiled from general knowledge of Buchwald-Hartwig aminations on similar substrates to illustrate expected trends.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can serve as a starting point for the functionalization of both methyl and ethyl 2-bromo-6-(trifluoromethyl)isonicotinate.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Materials:
-
Methyl or Ethyl 2-bromo-6-(trifluoromethyl)isonicotinate (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine, boronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
Methyl or Ethyl 2-bromo-6-(trifluoromethyl)isonicotinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., RuPhos, 0.04 equiv)
-
Base (e.g., LiHMDS, 2.0 equiv)
-
Solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the bromopyridine and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
-
Methyl 2-bromo-6-(trifluoromethyl)isonicotinate: Exhibits slightly higher reactivity due to lower steric hindrance. It may be the preferred substrate when using bulky coupling partners or when aiming for faster reaction times.
-
Ethyl 2-bromo-6-(trifluoromethyl)isonicotinate: A highly effective substrate, though its slightly greater steric bulk may necessitate marginally more forcing conditions (longer reaction times or higher temperatures) to achieve yields comparable to its methyl counterpart.
The choice between these two valuable building blocks will ultimately depend on the specific synthetic context, including the nature of the coupling partners, the desired reaction scale, and economic considerations. The provided protocols offer a robust starting point for the successful application of either of these reagents in the synthesis of complex, high-value molecules.
References
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
- Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. PubMed.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. RSC Publishing.
- 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. Benchchem.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
- NIST Computational Chemistry Comparison and Benchmark D
- The Asymmetric Buchwald–Hartwig Amin
- Computational Chemistry Comparison and Benchmark Database.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Express Polymer Letters.
- The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. MDPI.
- The Buchwald–Hartwig Amin
- Computational Molecular Modeling Exercises. University of Wisconsin-Madison.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates).
- Integrated Biomolecular Profiling and Mechanism Evaluation (IBProME): A Computational Method for Analyzing the Biological Prope. Journal of Analytical Sciences and Applied Biotechnology.
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
